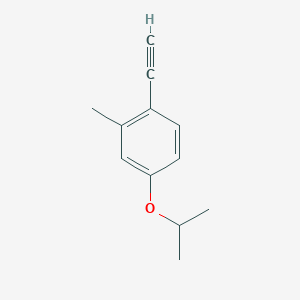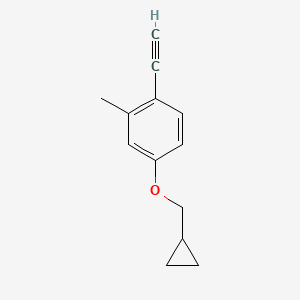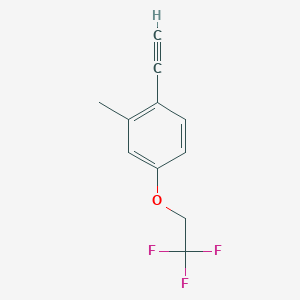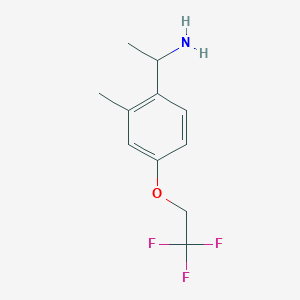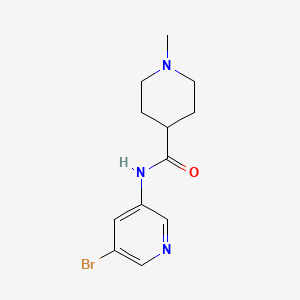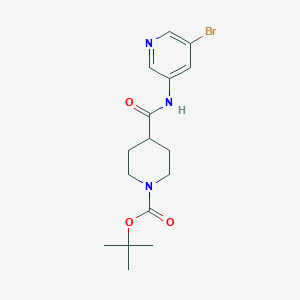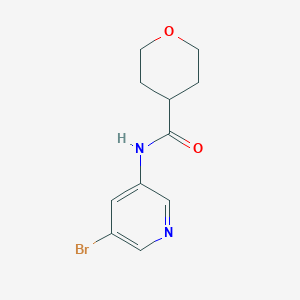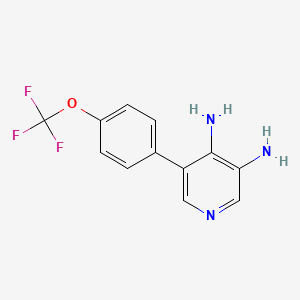
N-(5-bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine and chlorine atom on the pyridine ring, and a cyclobutanecarboxamide group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide typically involves the following steps:
Bromination and Chlorination: The starting material, pyridine, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 5 and 4 positions, respectively.
Cyclobutanecarboxamide Formation: The brominated and chlorinated pyridine derivative is then reacted with cyclobutanecarboxylic acid or its derivatives under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical properties.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce cyclobutanecarboxylic acid and corresponding amines.
Scientific Research Applications
N-(5-bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of N-(5-bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally includes:
Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity.
Inhibition or Activation of Pathways: It can inhibit or activate certain biochemical pathways, leading to the desired biological effect.
Interaction with DNA or Proteins: The compound may interact with DNA or proteins, affecting their function and stability.
Comparison with Similar Compounds
N-(5-bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide can be compared with other similar compounds, such as:
N-(5-bromopyridin-2-yl)cyclobutanecarboxamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
N-(4-chloropyridin-2-yl)cyclobutanecarboxamide: Lacks the bromine atom, leading to different chemical and biological properties.
N-(5-bromo-4-chloropyridin-2-yl)cyclopentanecarboxamide: Contains a cyclopentanecarboxamide group instead of cyclobutanecarboxamide, which may influence its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms on the pyridine ring and the presence of the cyclobutanecarboxamide group, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
N-(5-bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O/c11-7-5-13-9(4-8(7)12)14-10(15)6-2-1-3-6/h4-6H,1-3H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNQIVULZCHBAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC=C(C(=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8164552.png)
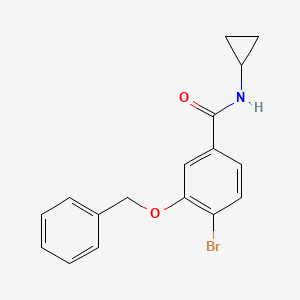
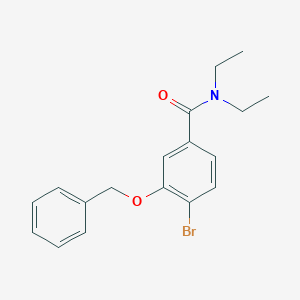
![(S)-methyl 3-amino-3-(3'-methyl-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8164581.png)
